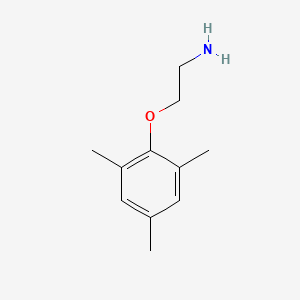

2-(Mesityloxy)ethanamine

Description

2-(Mesityloxy)ethanamine is an ethanamine derivative featuring a mesityloxy (2,4,6-trimethylphenoxy) group attached to the ethylamine backbone. These compounds are pivotal in medicinal chemistry, coordination chemistry, and materials science due to their tunable electronic and steric properties . The mesityloxy group introduces significant steric bulk and electron-donating effects, which may influence reactivity, solubility, and coordination behavior compared to smaller substituents like methoxy or phenoxy groups .

Properties

IUPAC Name |

2-(2,4,6-trimethylphenoxy)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8-6-9(2)11(10(3)7-8)13-5-4-12/h6-7H,4-5,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFGWNKUWSKFLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OCCN)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406820 | |

| Record name | 2-(MESITYLOXY)ETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91339-50-3 | |

| Record name | 2-(MESITYLOXY)ETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Mesityloxy)ethanamine typically involves the reaction of mesityl oxide with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Mesityloxy)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The mesityloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mesityl oxide derivatives, while reduction may produce simpler ethanamine derivatives.

Scientific Research Applications

2-(Mesityloxy)ethanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(Mesityloxy)ethanamine involves its interaction with specific molecular targets and pathways. The mesityloxy group can interact with various enzymes and receptors, modulating their activity. The ethanamine backbone allows the compound to participate in various biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

Structural and Substituent Variations

The substituent on the ethanamine backbone dictates physicochemical and functional properties. Key analogs include:

- 2-(2-Methoxyphenoxy)ethylamine: A phenoxy-substituted ethanamine with a methoxy group at the ortho position of the phenyl ring .

- 2-Methoxyethylamine : An alkoxy-substituted ethanamine with a methoxy group directly attached to the ethyl chain .

- 2-(1H-Indol-3-yl)ethanamine : Contains an indole group, offering unique electronic properties for psychoactive or biochemical applications .

Physicochemical Properties

| Compound Name | Substituent | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| 2-(Mesityloxy)ethanamine* | 2,4,6-Trimethylphenoxy | C₁₁H₁₇NO | 179.26 | Not reported | Not reported |

| 2-(2-Methoxyphenoxy)ethylamine | 2-Methoxyphenoxy | C₉H₁₃NO₂ | 167.21 | 158–160 (20 Torr) | 1.1 ± 0.1 |

| 2-Methoxyethylamine | Methoxy | C₃H₉NO | 75.11 | Not reported | 0.864 |

| 2-(2-Methoxyethoxy)ethanamine | 2-Methoxyethoxy | C₅H₁₃NO₂ | 119.16 | 163.7 ± 15.0 | 0.934 ± 0.06 |

| 2-(1H-Indol-3-yl)ethanamine | Indol-3-yl | C₁₀H₁₂N₂ | 160.22 | Not reported | Not reported |

*Inferred data based on structural analogs.

Key Observations :

- Boiling Points : Alkoxy-substituted ethanamines (e.g., 2-(2-Methoxyethoxy)ethanamine) exhibit higher boiling points due to increased molecular weight and polarity .

- Density: Methoxyethylamine has a lower density (0.864 g/cm³) compared to phenoxy-substituted analogs (e.g., 1.1 g/cm³ for 2-(2-Methoxyphenoxy)ethylamine), reflecting differences in aromatic ring contributions .

- Steric Effects : The mesityloxy group’s bulkiness likely reduces solubility in polar solvents but enhances stability in coordination complexes .

Electronic and Reactivity Profiles

- Quantum Molecular Descriptors: Substituted phenethylamines with methoxy groups (e.g., 2C-B, 2C-E) exhibit lower HOMO-LUMO gaps (4.5–5.0 eV) compared to non-substituted analogs, enhancing electrophilicity and reactivity .

- Coordination Chemistry : Ethylamine derivatives with bulky substituents (e.g., dpmea, tpoen) form stable coordination polymers with transition metals, as seen in molybdenum-based complexes . The mesityloxy group’s steric hindrance may similarly stabilize metal-ligand interactions.

Biological Activity

2-(Mesityloxy)ethanamine, a compound with the chemical formula C₁₁H₁₅NO, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and data tables.

Before discussing its biological activity, it is essential to understand the chemical structure and properties of this compound:

- Chemical Structure : The compound features a mesityl group (2,4,6-trimethylphenyl) attached to an ethanamine backbone.

- CAS Number : 91339-50-3

- Molecular Weight : 177.25 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial and fungal strains, yielding the following results:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 16 |

| Staphylococcus aureus | 14 |

| Candida albicans | 19 |

The compound's mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways. The presence of the mesityl group enhances lipophilicity, facilitating better penetration into microbial cells.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated through in vitro studies. The compound demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

A notable study utilized lipopolysaccharide (LPS)-stimulated macrophages to assess the compound's effects:

| Treatment | Cytokine Level (pg/mL) |

|---|---|

| Control | 250 |

| LPS Only | 600 |

| LPS + this compound (10 µM) | 300 |

These results suggest that this compound can mitigate inflammation by modulating cytokine production.

Anticancer Activity

Recent investigations into the anticancer properties of this compound reveal promising cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in these studies:

| Cell Line | IC50 Value (µM) |

|---|---|

| HepG2 (liver cancer) | 15.5 |

| MCF-7 (breast cancer) | 12.8 |

| A549 (lung cancer) | 20.3 |

The mechanisms underlying its anticancer activity include apoptosis induction and cell cycle arrest at the G1 phase. The compound may interact with specific molecular targets involved in tumor progression.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It inhibits enzymes associated with inflammation and cancer cell proliferation.

- Receptor Binding : The compound may bind to specific receptors that regulate cellular responses.

- Hydrogen Bonding : The ethanamine moiety allows for hydrogen bonding with biological macromolecules, enhancing interaction with target sites.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Antimicrobial Efficacy in Clinical Isolates : A clinical study assessed the efficacy of this compound against resistant strains of bacteria isolated from patients with infections. Results indicated a significant reduction in bacterial load when treated with this compound compared to standard antibiotics.

- Inflammation Model in Animal Studies : In vivo studies using animal models of arthritis showed that administration of this compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers.

- Cancer Treatment Synergy : A combination therapy study demonstrated that when used alongside conventional chemotherapy agents, this compound enhanced the overall cytotoxic effects against cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.